molecular formula C9H16ClNO B11818523 1-(Azocan-2-yl)-2-chloroethanone

1-(Azocan-2-yl)-2-chloroethanone

Cat. No.: B11818523
M. Wt: 189.68 g/mol
InChI Key: YKDURIROXCPDSW-UHFFFAOYSA-N
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Description

Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- is a chemical compound with the molecular formula C14H18ClNO It is known for its unique structure, which includes a hexahydro-1(2H)-azocinyl group attached to a chloroethanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- typically involves the reaction of hexahydro-1(2H)-azocine with chloroacetyl chloride under controlled conditions. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is usually stirred at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- undergoes various chemical reactions, including:

    Substitution Reactions: The chloro group can be substituted by nucleophiles such as amines or thiols.

    Oxidation Reactions: The ethanone moiety can be oxidized to form corresponding carboxylic acids.

    Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Common Reagents and Conditions

    Substitution Reactions: Reagents such as sodium azide or primary amines in the presence of a base.

    Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction Reactions: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Reactions: Formation of azido or amino derivatives.

    Oxidation Reactions: Formation of carboxylic acids.

    Reduction Reactions: Formation of alcohols.

Scientific Research Applications

Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- involves its interaction with specific molecular targets. The chloro group can participate in nucleophilic substitution reactions, while the ethanone moiety can undergo redox reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethanone, 2-chloro-1-(hexahydro-1H-carbazol-9(2H)-yl)-
  • Ethanone, 2-chloro-1-(hexahydro-1H-indol-9(2H)-yl)-

Uniqueness

Ethanone, 2-chloro-1-(hexahydro-1(2H)-azocinyl)- is unique due to its hexahydro-1(2H)-azocinyl group, which imparts distinct chemical and biological properties compared to other similar compounds. This structural feature can influence its reactivity and interactions with molecular targets, making it a valuable compound for research and development.

Properties

Molecular Formula

C9H16ClNO

Molecular Weight

189.68 g/mol

IUPAC Name

1-(azocan-2-yl)-2-chloroethanone

InChI

InChI=1S/C9H16ClNO/c10-7-9(12)8-5-3-1-2-4-6-11-8/h8,11H,1-7H2

InChI Key

YKDURIROXCPDSW-UHFFFAOYSA-N

Canonical SMILES

C1CCCNC(CC1)C(=O)CCl

Origin of Product

United States

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